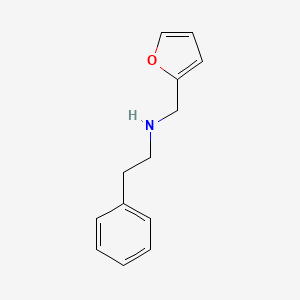
3-碘-4-甲氧基苯甲醛
描述
3-Iodo-4-methoxybenzaldehyde (also known as 3-iodo-4-methoxybenzaldehyde and 3-IMB) is an organic compound with the molecular formula C7H6IO2. It is a colorless solid with a faint odor and is soluble in water. 3-IMB is a versatile reagent used in organic synthesis, and is widely employed in the preparation of other organic compounds. It is also used in the synthesis of pharmaceuticals and in the development of new drugs.
科学研究应用
合成和化学性质
- 双13C标记乙烯基碘化物合成: 由[13C]苯乙酮合成的[13C]碘仿用于生成双13C标记乙烯基碘化物。这涉及制备铬[III]衍生物并与4-甲氧基苯甲醛反应(Baker、Brown 和 Cooley,1988)。
光谱研究
- 衍生物的光谱分析: 对香兰素的衍生物4-己氧基-3-甲氧基苯甲醛的研究涉及使用密度泛函理论的光谱(振动、核磁共振、紫外-可见)和量子化学研究(Abbas、Gökce 和 Bahçelī,2016)。
标记探针的合成
- 同位素标记探针合成: [3-13C]-2,3-二羟基-4-甲氧基苯甲醛的有效合成,该探针用于合成生物相关分子,展示了该化合物在分子成像中的潜力(Collins、Paley、Tozer 和 Jones,2016)。
香兰素合成综述
- 香兰素的合成方法: 香兰素,化学上为4-羟基-3-甲氧基苯甲醛,广泛用于制药、香料和食品调味。一篇综述论文详细介绍了它的合成方法并提出了更实用的方法(Ju 和 Xin,2003)。
席夫碱分析
- 研究香兰素的席夫碱: 使用 HPLC 和紫外分光光度法分析了4-羟基-3-甲氧基苯甲醛(香兰素)的席夫碱。这项研究强调了绿色合成在化学产品设计中的重要性(Chigurupati、Muralidharan、Cin、Raser、Santhi 和 Kesavanarayanan,2017)。
配对电解研究
- 4-甲氧基苯甲醛的配对电解: 一项研究展示了通过配对电解合成两种有价值的化学品,包括4-甲氧基苯甲醛,没有废物产生,突出了一个高效且环保的方法(Sherbo、Delima、Chiykowski、MacLeod 和 Berlinguette,2018)。
异香兰素研究
- 异香兰素合成研究: 异香兰素(3-羟基-4-甲氧基苯甲醛)是食品和制药行业的关键香料。本文综述了各种合成方法,并提出了使用生物技术进行制备(Xiao-fen,2015)。
安全和危害
“3-Iodo-4-methoxybenzaldehyde” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as Acute Tox. 3 Oral - Aquatic Acute 1 . The compound should not get in eyes, on skin, or on clothing. It should be used only under a chemical fume hood, and inhalation or ingestion should be avoided .
作用机制
Target of Action
It is known that aldehydes can react with various biological molecules, such as proteins and dna, which could potentially be the targets .
Mode of Action
3-Iodo-4-methoxybenzaldehyde, being an aldehyde, can undergo nucleophilic addition reactions with various biological nucleophiles . For instance, it can react with hydroxylamine to form oximes or with hydrazine to form hydrazones . The oxygen in these molecules acts as a nucleophile in competition with nitrogen, but the reaction with oxygen is a dead-end process, leading to the reversible formation of a hemiketal . On the other hand, the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
It is known that aldehydes can participate in various biochemical reactions, such as the formation of oximes and hydrazones . These reactions can potentially affect various biochemical pathways, leading to downstream effects.
Pharmacokinetics
The compound’s molecular weight (26204 Da) and its lipophilic nature (due to the presence of the methoxy group) suggest that it may have good bioavailability .
Result of Action
The formation of oximes and hydrazones could potentially lead to changes in the structure and function of target molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Iodo-4-methoxybenzaldehyde. Factors such as pH, temperature, and the presence of other reactive species can affect the rate and extent of its reactions with biological targets .
生化分析
Biochemical Properties
3-Iodo-4-methoxybenzaldehyde plays a significant role in biochemical reactions, particularly in the context of redox reactions. It has been observed to interact with enzymes and proteins involved in oxidative stress responses. For instance, it can disrupt the function of superoxide dismutases and glutathione reductase, leading to an imbalance in cellular redox homeostasis . These interactions highlight the compound’s potential as a chemosensitizing agent, enhancing the efficacy of conventional antifungal treatments.
Cellular Effects
The effects of 3-Iodo-4-methoxybenzaldehyde on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. By disrupting cellular antioxidation systems, the compound can induce oxidative stress, leading to altered gene expression and metabolic flux . This disruption can result in the inhibition of fungal growth, making it a valuable tool in antifungal research.
Molecular Mechanism
At the molecular level, 3-Iodo-4-methoxybenzaldehyde exerts its effects through several mechanisms. It can form covalent bonds with nucleophilic sites on biomolecules, leading to enzyme inhibition or activation. For example, the compound can inhibit the activity of superoxide dismutases by binding to their active sites . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Iodo-4-methoxybenzaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to 3-Iodo-4-methoxybenzaldehyde can lead to sustained oxidative stress and persistent changes in gene expression . These temporal effects are essential considerations for in vitro and in vivo experiments.
Dosage Effects in Animal Models
The effects of 3-Iodo-4-methoxybenzaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily act as a chemosensitizing agent. At higher doses, it can induce significant oxidative stress and cause adverse effects, including cellular damage and toxicity . Understanding these dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
3-Iodo-4-methoxybenzaldehyde is involved in various metabolic pathways, particularly those related to oxidative stress and redox reactions. It interacts with enzymes such as superoxide dismutases and glutathione reductase, affecting metabolic flux and metabolite levels . These interactions can lead to an accumulation of reactive oxygen species and subsequent cellular damage.
Transport and Distribution
The transport and distribution of 3-Iodo-4-methoxybenzaldehyde within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be actively transported into cells via specific transporters, where it accumulates and exerts its biochemical effects . Its distribution within tissues is also determined by its affinity for various cellular compartments and organelles.
Subcellular Localization
3-Iodo-4-methoxybenzaldehyde exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to mitochondria, where it disrupts mitochondrial function and induces oxidative stress.
属性
IUPAC Name |
3-iodo-4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWOHBWQJGLXIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363475 | |
| Record name | 3-iodo-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2314-37-6 | |
| Record name | 3-Iodo-4-methoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2314-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-iodo-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Iodo-4-methoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

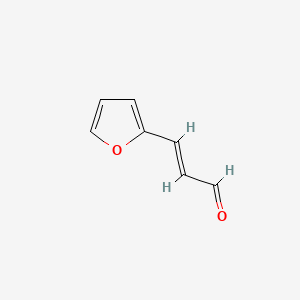


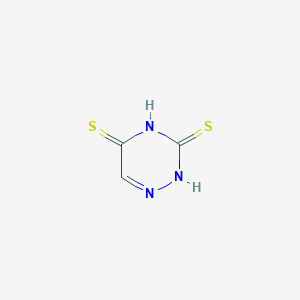
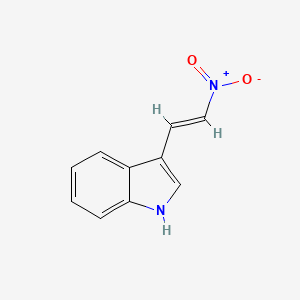
![4-(5,6,7,8-Tetrahydro-benzo[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-butyric acid](/img/structure/B1300926.png)


![4-[4-(Propan-2-yl)phenoxy]butanoic acid](/img/structure/B1300935.png)
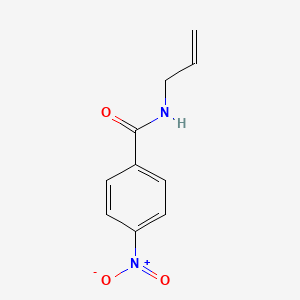
![N-[3-(3-Dimethylamino-propylamino)-propyl]-nicotinamide](/img/structure/B1300940.png)
![Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine](/img/structure/B1300946.png)
